molecular formula C12H15N3O2S B7529517 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B7529517
M. Wt: 265.33 g/mol
InChI Key: BYJFZKOKDCSSRX-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide, also known as DMOT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. DMOT is a heterocyclic compound that consists of a thiazole and an oxazole ring, which are linked by a carboxamide group.

Mechanism of Action

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide is believed to exert its pharmacological effects through its ability to modulate the activity of certain enzymes and receptors in the brain. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to increase the levels of acetylcholine in the brain, which is believed to improve cognitive function. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its ability to selectively inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide is its relatively low potency compared to other acetylcholinesterase inhibitors.

Future Directions

There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent analogs of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide that can be used as therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, the use of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide as a tool for studying the role of acetylcholine in other physiological systems, such as the immune system, is an area of potential future research.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide can be synthesized through a multistep process that involves the condensation of 3,5-dimethyl-4-aminooxazole with 4-chloro-2,5-dimethylthiazole, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethylacetal. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-10(9(3)17-14-7)5-15(4)12(16)11-8(2)13-6-18-11/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFZKOKDCSSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)CC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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